molecular formula C28H24BrNO B14892471 9-(2,6-Dimethylphenyl)-1-methoxy-10-phenylacridin-10-ium bromide

9-(2,6-Dimethylphenyl)-1-methoxy-10-phenylacridin-10-ium bromide

Cat. No.: B14892471
M. Wt: 470.4 g/mol
InChI Key: AIMWDQBPPADYLB-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,6-Dimethylphenyl)-1-methoxy-10-phenylacridin-10-ium bromide typically involves the reaction of 9-phenylacridine with 2,6-dimethylphenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9-(2,6-Dimethylphenyl)-1-methoxy-10-phenylacridin-10-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 9-(2,6-Dimethylphenyl)-1-methoxy-10-phenylacridin-10-ium bromide involves its role as a photocatalyst. Upon exposure to light, the compound undergoes photoexcitation, leading to the formation of reactive intermediates such as singlet oxygen or radical species. These intermediates can then participate in various chemical transformations, including oxidation and reduction reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(2,6-Dimethylphenyl)-1-methoxy-10-phenylacridin-10-ium bromide is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly effective as a photocatalyst in various chemical transformations, offering advantages such as high efficiency and selectivity .

Properties

Molecular Formula

C28H24BrNO

Molecular Weight

470.4 g/mol

IUPAC Name

9-(2,6-dimethylphenyl)-1-methoxy-10-phenylacridin-10-ium;bromide

InChI

InChI=1S/C28H24NO.BrH/c1-19-11-9-12-20(2)26(19)27-22-15-7-8-16-23(22)29(21-13-5-4-6-14-21)24-17-10-18-25(30-3)28(24)27;/h4-18H,1-3H3;1H/q+1;/p-1

InChI Key

AIMWDQBPPADYLB-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=C3C(=[N+](C4=CC=CC=C42)C5=CC=CC=C5)C=CC=C3OC.[Br-]

Origin of Product

United States

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